Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate
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Overview
Description
Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an ethyl acetate group attached. The presence of these rings and functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . They have also been found to inhibit kinase activity .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes such as inhibition of kinase activity and induction of chromosome missegregation and aneuploidy .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell proliferation and inflammation .
Result of Action
Similar compounds have been found to suppress the proliferation of human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These analogs are also of interest due to their antiviral and anticancer properties.
Indole derivatives: Although structurally different, indole derivatives share some overlapping biological activities, such as antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific triazolopyrimidine structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-2-22-11(20)8-18-9-15-13-12(14(18)21)16-17-19(13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXNPNUFGWWOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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